molecular formula C11H9F3O B8785344 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one

Cat. No. B8785344
M. Wt: 214.18 g/mol
InChI Key: DNMFDFHJWALWGN-UHFFFAOYSA-N
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Patent
US07091371B2

Procedure details

11 g of N-methoxy-N-methyl-3-(2-trifluoromethylphenyl)acrylamide are dissolved in 150 ml of dry tetrahydrofuran under a nitrogen atmosphere, cooled to −78° C. and treated dropwise with 36 ml of a 1.4N solution of methyllithium in diethyl ether in 10 minutes. The solution is subsequently furthermore stirred at −78° C. for 2 h and then hydrolysed with water. 200 ml of ethyl acetate are now added at ambient temperature and the mixture is washed three times with saturated sodium chloride solution. The organic phase is finally separated, dried with magnesium sulfate and evaporated under reduced pressure. After purifying by flash chromatography, the title compound is thus obtained.
Name
N-methoxy-N-methyl-3-(2-trifluoromethylphenyl)acrylamide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:17])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([F:16])([F:15])[F:14].C[Li].O.[C:22](OCC)(=O)C>O1CCCC1.C(OCC)C>[F:14][C:13]([F:16])([F:15])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH:6]=[CH:5][C:4](=[O:17])[CH3:22]

Inputs

Step One
Name
N-methoxy-N-methyl-3-(2-trifluoromethylphenyl)acrylamide
Quantity
11 g
Type
reactant
Smiles
CON(C(C=CC1=C(C=CC=C1)C(F)(F)F)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is subsequently furthermore stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed three times with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase is finally separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purifying by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C=CC(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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